Cas no 136005-76-0 (Narumicin I)

Narumicin I structure
Narumicin I structure
商品名:Narumicin I
CAS番号:136005-76-0
MF:C37H66O7
メガワット:622.91574
CID:191388

Narumicin I 化学的及び物理的性質

名前と識別子

    • 2(5H)-Furanone,3-[3,13-dihydroxy-13-[octahydro-5'-(1-hydroxyundecyl)[2,2'-bifuran]-5-yl]tridecyl]-5-methyl- (9CI)
    • 2(5H)-Furanone,3-[3,13-dihydroxy-13-[octahydro-5'-(1-hydroxyundecyl)[2,2'-bifuran]-5-yl]tridec...
    • NARUMICIN I
    • Narumicin I
    • インチ: InChI=1S/C37H66O7/c1-3-4-5-6-7-10-13-16-19-31(39)33-23-25-35(43-33)36-26-24-34(44-36)32(40)20-17-14-11-8-9-12-15-18-30(38)22-21-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3
    • InChIKey: SXPGOPRMCQROGB-UHFFFAOYSA-N
    • ほほえんだ: CCCCCCCCCCC(C1CCC(C2CCC(C(CCCCCCCCCC(CCC3=CC(C)OC3=O)O)O)O2)O1)O

計算された属性

  • せいみつぶんしりょう: 622.48108

じっけんとくせい

  • PSA: 105.45

Narumicin I 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N379503-25mg
Narumicin I
136005-76-0
25mg
$ 230.00 2022-06-03
TRC
N379503-5mg
Narumicin I
136005-76-0
5mg
$ 65.00 2022-06-03
TRC
N379503-2.5mg
Narumicin I
136005-76-0
2.5mg
$ 50.00 2022-06-03

Narumicin I 関連文献

Narumicin Iに関する追加情報

Narumicin I (CAS No. 136005-76-0): A Promising Antibiotic Compound

Narumicin I (CAS No. 136005-76-0) is a novel antibiotic compound that has garnered significant attention in the field of antimicrobial research due to its unique structure and potent activity against a wide range of bacterial pathogens. This compound, derived from the actinomycete Streptomyces narugensis, represents a promising candidate for the development of new therapeutic agents to combat antibiotic-resistant infections.

The chemical structure of Narumicin I is characterized by a complex polyketide backbone with multiple functional groups, including hydroxyl, ketone, and amide moieties. This intricate structure contributes to its broad-spectrum antibacterial activity, making it effective against both Gram-positive and Gram-negative bacteria. Recent studies have highlighted the potential of Narumicin I in addressing the growing global challenge of antibiotic resistance.

In vitro and in vivo experiments have demonstrated that Narumicin I exhibits potent bactericidal activity against multidrug-resistant strains of Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The mechanism of action of Narumicin I involves the disruption of bacterial cell wall synthesis and the inhibition of protein synthesis, leading to cell death. This dual mechanism of action makes it particularly effective in overcoming resistance mechanisms employed by many pathogenic bacteria.

The discovery and characterization of Narumicin I have been facilitated by advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques have provided detailed insights into the molecular structure and properties of the compound, enabling researchers to optimize its synthesis and enhance its therapeutic potential.

Clinical trials are currently underway to evaluate the safety and efficacy of Narumicin I in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated with minimal side effects, paving the way for further clinical development. The pharmaceutical industry is closely monitoring the progress of these trials, as successful outcomes could lead to the approval of a new class of antibiotics with significant clinical impact.

Beyond its antibacterial properties, recent research has also explored the potential applications of Narumicin I in other therapeutic areas. Studies have indicated that the compound may have anti-inflammatory and anti-cancer properties, suggesting a broader spectrum of therapeutic applications. These findings are still in the early stages but hold promise for future drug development.

The environmental impact of antibiotic production and use is another important consideration in the development of new compounds like Narumicin I. Researchers are actively working on sustainable methods for the production and disposal of antibiotics to minimize their ecological footprint. Green chemistry principles are being applied to optimize synthetic routes and reduce waste generation during the manufacturing process.

In conclusion, Narumicin I (CAS No. 136005-76-0) represents a significant advancement in the field of antimicrobial research. Its unique chemical structure, broad-spectrum activity, and promising clinical profile make it a valuable candidate for further development as a new antibiotic. Continued research and clinical trials will be crucial in realizing its full potential as a therapeutic agent to combat antibiotic-resistant infections.

おすすめ記事

推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量